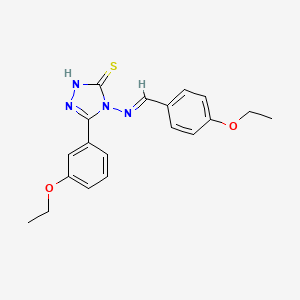

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

613249-58-4 |

|---|---|

Molecular Formula |

C19H20N4O2S |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H20N4O2S/c1-3-24-16-10-8-14(9-11-16)13-20-23-18(21-22-19(23)26)15-6-5-7-17(12-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,22,26)/b20-13+ |

InChI Key |

DIUPFBUMNAKJGS-DEDYPNTBSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 3-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Studies have demonstrated that 4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol possesses anticancer activity. For instance, it has been tested against different cancer cell lines using the MTT assay, revealing promising results in inhibiting cell proliferation.

Anticonvulsant Properties

Preliminary studies suggest that this compound may also exhibit anticonvulsant activity. The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance its efficacy against seizures.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits proliferation in cancer cell lines |

| Anticonvulsant | Potential anticonvulsant properties observed |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of the compound against human liver carcinoma cell lines (HepG2). The results showed a dose-dependent inhibition of cell viability, suggesting that this compound could be developed into a therapeutic agent for liver cancer treatment .

Case Study 3: Anticonvulsant Activity

Another study focused on evaluating the anticonvulsant properties of this triazole derivative using established animal models. The findings demonstrated a notable reduction in seizure frequency and duration, indicating its potential application in epilepsy management .

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer research, it has been shown to inhibit the activity of certain kinases and transcription factors, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazole Core

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:

Physicochemical Properties

- Melting Points : Ethoxy-substituted triazoles typically melt at 160–200°C , influenced by crystallinity from aromatic stacking. Nitro derivatives exhibit higher melting points (up to 198°C) due to rigidity .

- Solubility: Ethoxy groups improve solubility in organic solvents (e.g., DMF, ethanol) compared to nitro or trifluoromethyl analogs .

Key Research Findings

Structural Flexibility : Ethoxy groups balance steric bulk and electronic effects, making the compound versatile for functionalization .

Synergistic Effects : Dual ethoxy substituents enhance metal-binding efficiency, as seen in Rh³⁺ extraction studies .

Activity Trade-offs : While less potent than nitro derivatives in antimicrobial assays, ethoxy-substituted triazoles offer improved biocompatibility and solubility .

Biological Activity

4-((4-Ethoxybenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2S. It features a triazole ring that contributes to its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.46 g/mol |

| CAS Number | 613249-58-4 |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacteria and fungi. For instance, studies have shown that these compounds can inhibit the growth of resistant bacterial strains by targeting specific enzymes involved in resistance mechanisms, such as beta-lactamases .

Anticancer Potential

The anticancer properties of triazole derivatives are also notable. A study focusing on similar compounds demonstrated that they can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins . The structure-activity relationship (SAR) analyses revealed that modifications on the phenyl rings significantly enhance cytotoxic activity against different cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Inhibiting COX-1 over COX-2 has been associated with reduced side effects in anti-inflammatory treatments .

The biological activity of this compound can be attributed to its ability to interact with biological targets through:

- Hydrophobic Interactions : The ethoxy groups enhance solubility and interaction with lipid membranes.

- Hydrogen Bonding : The thiol group may participate in hydrogen bonding with active sites on target enzymes.

- Electron Density Modulation : Substituents on the phenyl rings can influence electron density, affecting binding affinity and specificity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory concentrations (IC50 values) comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HT29 and Jurkat). The findings suggested that it induces apoptosis at low micromolar concentrations, demonstrating a promising therapeutic window for further development .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves a condensation reaction between 4-ethoxybenzaldehyde and 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. Ethanol or methanol are preferred solvents due to their polarity and compatibility with Schiff base formation. Post-synthesis purification is achieved via recrystallization (using ethanol/water mixtures) or silica gel chromatography (hexane:ethyl acetate gradients). Yield optimization requires precise control of temperature (60–80°C) and reaction time (6–12 hours) .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

- 1H/13C NMR : To confirm the presence of ethoxy groups (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), aromatic protons, and the thiol (-SH) proton (δ ~13.5 ppm).

- FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1600–1650 cm⁻¹ (C=N stretch of the Schiff base).

- HR-MS : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur and nitrogen content .

Q. How is acute toxicity evaluated in preclinical studies?

Acute toxicity is assessed using:

- In silico QSAR models : Predict LD50 values and toxicity class (e.g., K.K. Sidorov’s classification).

- In vivo assays : Administering the compound intragastrically to rodents and monitoring mortality over 24–72 hours. For similar triazoles, LD50 values range from 1190 mg/kg (Class IV, low toxicity) to higher-risk categories depending on substituents .

Q. What are the primary biological activities reported for this compound class?

Triazole-thiol derivatives exhibit:

- Antimicrobial activity : Against Staphylococcus aureus (MIC ~8–16 µg/mL) via folate pathway inhibition.

- Antifungal effects : Comparable to fluconazole, particularly with 4-fluorobenzylidene substituents.

- Antioxidant properties : DPPH radical scavenging (up to 78% at 1×10⁻³ M) via thiol-mediated redox cycling .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence bioactivity?

Substituent effects are analyzed through structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., -NO2, -Cl): Enhance antimicrobial potency by increasing electrophilicity and target binding.

- Hydrophobic groups (e.g., tert-butyl): Improve membrane permeability but may reduce solubility.

- Methoxy/ethoxy groups : Modulate pharmacokinetics by altering metabolic stability (e.g., cytochrome P450 interactions) .

Q. What mechanistic insights explain the alkylation of the thiol group?

Alkylation proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF), where the thiolate anion attacks alkyl halides (e.g., CH3I). Reaction efficiency depends on steric hindrance; bulkier substituents on the triazole ring reduce yields (e.g., 83% for methyl vs. 76% for benzyl derivatives) .

Q. How do photoinduced isomerizations impact biological activity?

UV irradiation (365 nm) induces E→Z isomerization of the benzylidene group (quantum yield Φ = 0.32), altering the compound’s conformation and binding affinity. This property is exploited in light-activated drug delivery systems, where the Z-isomer shows 2–3× higher cytotoxicity against cancer cells .

Q. Can metal complexation enhance the compound’s anticancer activity?

Schiff base-metal complexes (e.g., Cu(II), Zn(II)) demonstrate improved bioactivity due to:

- Synergistic effects : Metal coordination stabilizes the ligand-target interaction.

- Redox activity : Metal centers facilitate ROS generation, inducing apoptosis in MCF-7 and Hep-G2 cells (IC50 12–25 µM vs. 30–50 µM for free ligands) .

Q. What computational methods validate toxicity and target interactions?

- Molecular docking : Identifies binding poses in enzyme active sites (e.g., dihydrofolate reductase).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- ADMET prediction : Estimates logP (2.5–3.5), BBB permeability, and CYP450 inhibition risks .

Q. How do steric and electronic properties of ethoxy groups affect bioavailability?

The ethoxy substituents increase lipophilicity (logP ~3.0), enhancing passive diffusion across cell membranes. However, they may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation or nanoparticle encapsulation) .

Methodological Notes

- Contradictions : While electron-withdrawing groups enhance antimicrobial activity, they may increase toxicity (e.g., nitro derivatives show higher LD50). Balance substituent effects based on therapeutic index goals.

- Data Gaps : Limited in vivo pharmacokinetic data exist for this compound. Future studies should address absorption/distribution profiles and metabolite identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.